molecular formula C14H11N3O B14911171 n-(3-Cyanophenyl)-6-methylnicotinamide

n-(3-Cyanophenyl)-6-methylnicotinamide

Cat. No.: B14911171
M. Wt: 237.26 g/mol
InChI Key: IYXRUGKSEUYBKJ-UHFFFAOYSA-N
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Description

n-(3-Cyanophenyl)-6-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 3-cyanophenylamine with 6-methylnicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: n-(3-Cyanophenyl)-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: n-(3-Cyanophenyl)-6-methylnicotinamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-(3-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

  • n-(3-Cyanophenyl)-2-methylnicotinamide
  • n-(4-Cyanophenyl)-6-methylnicotinamide
  • n-(3-Cyanophenyl)-6-ethylnicotinamide

Comparison: n-(3-Cyanophenyl)-6-methylnicotinamide is unique due to the specific positioning of the cyanophenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(3-cyanophenyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O/c1-10-5-6-12(9-16-10)14(18)17-13-4-2-3-11(7-13)8-15/h2-7,9H,1H3,(H,17,18)

InChI Key

IYXRUGKSEUYBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

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